molecular formula C23H25FN6O5S2 B609981 PF-06439015 mesylate CAS No. 1565822-20-9

PF-06439015 mesylate

Cat. No.: B609981
CAS No.: 1565822-20-9
M. Wt: 548.6084
InChI Key: CVPQOLHPYNCJHK-RSUIGRPMSA-N
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Description

PF-06439015 is a potent and selective inihibitor that overcomes clinical ALK (receptor tyrosine kinase anaplastic lymphoma kinase) mutations resistant to Crizotinib.

Scientific Research Applications

1. Cancer Treatment Research

PF-06439015 mesylate has shown promising results in the treatment of various cancers. It is a novel third-generation ATP-competitive BCR-ABL tyrosine kinase inhibitor, effective in blocking native and mutated Bcr-Abl isoforms, including the resistant T315I mutation. This makes it a potential treatment for chronic myeloid leukemia (CML) patients who are resistant or intolerant to previous treatment with tyrosine kinase inhibitors (TKIs) (Turkina et al., 2017).

2. Neurological Research

Research involving this compound has also extended to neurological conditions. Imatinib mesylate, a related compound, has been studied for its effects in the treatment of glioblastoma multiforme, a type of brain cancer. It has been combined with hydroxyurea, showing some potential in increasing progression-free survival and reducing tumor size (Reardon et al., 2005).

3. Engineering and Material Science

In a different context, the abbreviation 'PF' has been used in engineering research, specifically in the study of Polypropylene Fiber (PF) lightweight RC beams. This research investigated the flexural behavior of these beams, providing insights relevant to civil engineering and construction materials (Mahmoud et al., 2022).

4. Pharmacology and Drug Development

Further studies have explored the pharmacokinetics and efficacy of this compound in phase 1 clinical trials, particularly in CML patients failing previous TKI therapy. These studies have been crucial in understanding the drug's safety profile and determining the maximum tolerated dose (Turkina et al., 2018).

5. Other Medical Applications

The compound has also been studied in the context of other medical conditions, such as gastrointestinal stromal tumors (GISTs) and their treatment with imatinib mesylate. Research has focused on the efficacy and safety of imatinib mesylate in various clinical scenarios, providing valuable information for the treatment of these tumors (Stroobants et al., 2003).

6. Bioresource Valorization

Electrotechnologies such as pulsed electric fields (PEF) have been applied for the valorization of bioresources. This involves using electricity for the production of chemicals and fuels, which can be an energy-efficient alternative for waste recovery and processing in the bioresource sector (Rocha et al., 2018).

7. Statistical Analysis in Neuroscience

In the field of neuroscience, this compound's research significance extends to the use of statistical measures like Procedural Fidelity (PF) in behavioral research. This involves the implementation of a research plan as intended, which is critical in ensuring the reliability and validity of neuroscience experiments (Ledford & Gast, 2014).

Properties

CAS No.

1565822-20-9

Molecular Formula

C23H25FN6O5S2

Molecular Weight

548.6084

IUPAC Name

(R)-2-(5-(6-amino-5-((R)-1-(5-fluoro-2-(2H-1,2,3-triazol-2-yl)phenyl)ethoxy)pyridin-3-yl)-4-methylthiazol-2-yl)propane-1,2-diol mesylate

InChI

InChI=1S/C22H23FN6O3S.CH4O3S/c1-12-19(33-21(28-12)22(3,31)11-30)14-8-18(20(24)25-10-14)32-13(2)16-9-15(23)4-5-17(16)29-26-6-7-27-29;1-5(2,3)4/h4-10,13,30-31H,11H2,1-3H3,(H2,24,25);1H3,(H,2,3,4)/t13-,22-;/m1./s1

InChI Key

CVPQOLHPYNCJHK-RSUIGRPMSA-N

SMILES

O[C@H](CC1=NC(C)=C(C2=CC(O[C@@H](C3=CC(F)=CC=C3N4N=CC=N4)C)=C(N)N=C2)S1)COS(C)(=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-06439015;  PF 06439015;  PF06439015;  PF-06439015 mesylate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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